4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B 4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B
Brand Name: Vulcanchem
CAS No.:
VCID: VC18016084
InChI: InChI=1S/C32H42O7Si/c1-19(2)12-14-21-25(39-40(10,11)32(6,7)8)18-27-28(29(21)34)22(33)17-24(37-27)20-13-15-23(26(16-20)36-9)38-30(35)31(3,4)5/h12-13,15-18,34H,14H2,1-11H3
SMILES:
Molecular Formula: C32H42O7Si
Molecular Weight: 566.8 g/mol

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B

CAS No.:

Cat. No.: VC18016084

Molecular Formula: C32H42O7Si

Molecular Weight: 566.8 g/mol

* For research use only. Not for human or veterinary use.

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B -

Specification

Molecular Formula C32H42O7Si
Molecular Weight 566.8 g/mol
IUPAC Name [4-[7-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-6-(3-methylbut-2-enyl)-4-oxochromen-2-yl]-2-methoxyphenyl] 2,2-dimethylpropanoate
Standard InChI InChI=1S/C32H42O7Si/c1-19(2)12-14-21-25(39-40(10,11)32(6,7)8)18-27-28(29(21)34)22(33)17-24(37-27)20-13-15-23(26(16-20)36-9)38-30(35)31(3,4)5/h12-13,15-18,34H,14H2,1-11H3
Standard InChI Key WEBWRFXMIHROEZ-UHFFFAOYSA-N
Canonical SMILES CC(=CCC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O[Si](C)(C)C(C)(C)C)C

Introduction

Structural Characteristics and Relationship to Cannflavin B

Core Structure of Cannflavin B

Cannflavin B (C₂₁H₂₀O₆, MW 368.4 g/mol) is a prenylated flavone characterized by a 6-prenylchrysoeriol backbone . Its structure includes a flavone nucleus (5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one) with a prenyl group (-C₅H₈) attached at the C-6 position . The compound’s anti-inflammatory activity stems from its inhibition of prostaglandin E2 (PGE2) synthesis via cyclooxygenase (COX) pathway modulation .

Modifications in the Silylated Derivative

The derivative 4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B introduces two key modifications to the parent compound:

  • Silyl Ether Protection: The hydroxyl group at C-7 is replaced with a tert-butyldimethylsilyl (TBDMS) ether group (-O-Si(CH₃)₂C(CH₃)₃), a common protective moiety in organic synthesis to enhance stability and lipophilicity .

  • Prenyl Substituent Retention: The prenyl group (-CH₂-C(CH₃)=CH₂) at C-6 remains intact, preserving the structural motif critical for cannflavin B’s bioactivity .

Table 1: Comparative Structural Properties

PropertyCannflavin B4-[7-TBDMS-O-6-prenyl-cannflavin B
Molecular FormulaC₂₁H₂₀O₆C₂₉H₄₀O₆Si
Molecular Weight368.4 g/mol532.8 g/mol
Key Functional Groups5,7-dihydroxy, 6-prenyl5-hydroxy, 7-TBDMS-O, 6-prenyl
Solubility (Predicted)Low (hydrophobic)Enhanced lipophilicity

Synthetic Pathways and Isolation Challenges

Biosynthetic Precursors of Cannflavin B

Cannflavin B is biosynthesized in C. sativa via prenylation of chrysoeriol, a process mediated by prenyltransferases (PTs) such as CsPT3 . Phenylalanine and malonyl-CoA serve as primary precursors, with the shikimate and acetate pathways contributing to the flavone backbone .

Hypothetical Synthesis of the Silylated Derivative

StepReagent/ConditionPurpose
1TBDMSCl, imidazole, DMFSilylation of C-7 hydroxyl
2CH₂Cl₂, room temperatureSolvent for silylation
3HPLC (MeOH:H₂O:TFA, 70:30:0.1)Purification of final product

Research Gaps and Future Directions

Despite structural plausibility, empirical data on this derivative remain absent. Key research priorities include:

  • Synthesis and Characterization: Confirming the compound’s structure via NMR and HRMS.

  • In Vitro Assays: Evaluating COX inhibition, antioxidant capacity, and cytotoxicity in HaCaT or RAW 264.7 cells .

  • Pharmacokinetic Studies: Assessing oral bioavailability and metabolic fate in murine models.

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